[(3-Tert-butylphenyl)methyl](methyl)amine
Description
(3-Tert-butylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with a bulky tert-butyl group at the para position (3-position of the phenyl ring) and a methyl group attached to the nitrogen atom. Its structure can be represented as N-methyl-(3-tert-butylbenzyl)amine.
Properties
IUPAC Name |
1-(3-tert-butylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-7-5-6-10(8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFVFXIWLGYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Tert-butylphenyl)methyl](methyl)amine typically involves the alkylation of 3-(tert-butyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: [(3-Tert-butylphenyl)methyl](methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
[(3-Tert-butylphenyl)methyl](methyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Tert-butylphenyl)methyl](methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl group confers unique properties compared to other substituents. Below is a comparative analysis of structurally related amines:
| Compound Name | Substituents on Phenyl Ring | Amine Type | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (3-Tert-butylphenyl)methylamine | 3-tert-butyl | Secondary amine | High steric hindrance; potential intermediate in drug synthesis | Inferred |
| (3-Methoxyphenyl)methylamine | 3-methoxy | Secondary amine | Methoxy group enhances electron density; unspecified applications | |
| Butyl({[3-(trifluoromethyl)phenyl]methyl})amine | 3-trifluoromethyl | Primary amine | Trifluoromethyl group increases hydrophobicity; research intermediate | |
| [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | Pyridine + 3-amino, 5-CF₃ | Tertiary amine | Used in scientific research; trifluoromethyl enhances stability | |
| Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine | 3-methyl + trifluoroethyl | Secondary amine | Potential pharmaceutical intermediate; fluorinated groups improve metabolic stability |
Key Observations:
- Hydrophobicity : Compared to trifluoromethyl or methoxy substituents, the tert-butyl group enhances lipophilicity, which could improve membrane permeability in drug candidates .
- Electronic Effects : Methoxy groups donate electron density via resonance, while trifluoromethyl groups are electron-withdrawing. The tert-butyl group is weakly electron-donating via induction, influencing reaction pathways .
a) Heck Coupling ():
- Used for synthesizing (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine via coupling of haloarenes with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine.
- Relevance : A similar approach could introduce the tert-butylphenyl group via coupling with a tert-butyl-substituted haloarene, followed by deprotection .
b) Silyl Protection/Deprotection ():
- An improved method for synthesizing amine derivatives involves tert-butyldimethylsilyl (TBDMS) protection of intermediates.
- Relevance : The tert-butyl group in the target compound might be introduced using silyl-protected intermediates to prevent undesired side reactions .
c) Thioetherification ():
- Thioetherification of trityl alcohols (e.g., compound 43 ) demonstrates the use of sulfur-based linkers.
Biological Activity
(3-Tert-butylphenyl)methylamine is an organic compound with significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications in scientific research.
- Molecular Formula : C16H23N
- Molecular Weight : 247.36 g/mol
- Boiling Point : 372°C
- Density : 1.038 g/cm³
The biological activity of (3-Tert-butylphenyl)methylamine is primarily attributed to its interactions with various biomolecules. Key mechanisms include:
- Enzyme Interaction : The compound has been shown to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction modulates their activity, influencing cellular metabolism and signaling pathways.
- Gene Expression Modulation : It affects the expression of genes related to ion channels and other critical cellular functions, enhancing antioxidant defenses and reducing inflammation at lower concentrations.
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Binds to superoxide dismutase and catalase |
| Gene Expression | Modulates expression of genes related to cellular functions |
| Cellular Metabolism | Influences metabolic pathways and reduces oxidative stress |
Biological Activity
Research indicates that (3-Tert-butylphenyl)methylamine exhibits significant biological effects across various cell types:
- Cell Signaling : It modulates critical signaling pathways necessary for maintaining cellular homeostasis.
- Inflammation Reduction : In animal studies, the compound has demonstrated the ability to reduce inflammatory markers, suggesting therapeutic potential in inflammatory diseases.
Dosage Effects in Animal Models
The effects of (3-Tert-butylphenyl)methylamine vary significantly with dosage levels:
Table 2: Dosage Effects Observed in Animal Models
| Dosage Level | Biological Effect |
|---|---|
| Low | Enhanced antioxidant activity |
| Moderate | Reduced inflammation |
| High | Potential adverse effects |
At low doses, beneficial effects such as enhanced antioxidant activity are observed. However, at higher doses, adverse effects may occur, necessitating careful dosage regulation.
Transport and Distribution
The transport and distribution of (3-Tert-butylphenyl)methylamine within biological systems are facilitated by specific transporters and binding proteins. Understanding these mechanisms is crucial for optimizing its therapeutic applications.
Case Studies
Recent studies have explored the pharmacological potential of (3-Tert-butylphenyl)methylamine:
- Antioxidant Activity : A study demonstrated that the compound significantly enhances antioxidant enzyme activities in various cell types, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases.
- Anti-inflammatory Effects : In vivo studies indicated that treatment with (3-Tert-butylphenyl)methylamine reduced inflammation markers in animal models of arthritis, highlighting its therapeutic promise in inflammatory conditions.
Applications in Scientific Research
(3-Tert-butylphenyl)methylamine has diverse applications across various fields:
- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals, including drugs targeting cystic fibrosis.
- Biological Studies : The compound is under investigation for its potential biological activities and interactions with biomolecules.
- Industrial Uses : It is also employed in producing various chemical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
